molecular formula C8H11Br2NO B1379517 2-(2-Aminoethyl)-6-bromophenol hydrobromide CAS No. 1795187-83-5

2-(2-Aminoethyl)-6-bromophenol hydrobromide

Cat. No.: B1379517
CAS No.: 1795187-83-5
M. Wt: 296.99 g/mol
InChI Key: PBCLCNYPZNAAHR-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-6-bromophenol hydrobromide is a chemical compound with the molecular formula C8H10BrNO·HBr It is a brominated phenol derivative that contains an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminoethyl)-6-bromophenol hydrobromide typically involves the bromination of 2-(2-Aminoethyl)phenol. The reaction is carried out in the presence of hydrobromic acid, which acts as both the brominating agent and the source of the hydrobromide salt. The reaction conditions often include controlled temperature and pH to ensure the selective bromination at the desired position on the phenol ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors where the reaction parameters are carefully monitored and controlled. The use of hydrobromic acid in excess ensures complete conversion of the starting material to the desired product. The final product is then purified through crystallization or other suitable methods to obtain a high-purity compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the phenolic group is oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of 2-(2-Aminoethyl)phenol.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, to facilitate the reaction.

Major Products Formed:

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: 2-(2-Aminoethyl)phenol.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Aminoethyl)-6-bromophenol hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other brominated compounds.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)-6-bromophenol hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group allows the compound to form hydrogen bonds and electrostatic interactions with target molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    2-(2-Aminoethyl)phenol hydrobromide: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.

    2-Bromoethylamine hydrobromide: Contains a brominated ethylamine group but lacks the phenolic structure.

    6-Bromophenol: Contains the brominated phenol structure but lacks the aminoethyl group.

Uniqueness: 2-(2-Aminoethyl)-6-bromophenol hydrobromide is unique due to the presence of both the aminoethyl group and the brominated phenol structure. This combination allows for a diverse range of chemical reactions and biological interactions, making it a valuable compound in various fields of research.

Properties

IUPAC Name

2-(2-aminoethyl)-6-bromophenol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO.BrH/c9-7-3-1-2-6(4-5-10)8(7)11;/h1-3,11H,4-5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCLCNYPZNAAHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)O)CCN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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